molecular formula C10H14N2O2 B13216427 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13216427
M. Wt: 194.23 g/mol
InChI Key: BWFLPSFZJMJYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with an oxolane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by coordinating with the metal at the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3

InChI Key

BWFLPSFZJMJYHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)C=O

Origin of Product

United States

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